molecular formula C20H24N2O B5956608 3-(diethylamino)-6-methyl-4-phenyl-3,4-dihydro-2(1H)-quinolinone

3-(diethylamino)-6-methyl-4-phenyl-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B5956608
M. Wt: 308.4 g/mol
InChI Key: OEGOERCGICFUBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .

Mechanism of Action

Target of Action

The compound “3-(Diethylamino)-6-methyl-4-phenyl-3,4-dihydro-2(1H)-quinolinone” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “this compound” may interact with its targets in a way that results in one or more of these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions for handling and storing the compound safely .

Properties

IUPAC Name

3-(diethylamino)-6-methyl-4-phenyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-4-22(5-2)19-18(15-9-7-6-8-10-15)16-13-14(3)11-12-17(16)21-20(19)23/h6-13,18-19H,4-5H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGOERCGICFUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1C(C2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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